5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that belongs to the thiazepine family. This compound is characterized by a benzyl group attached to the nitrogen atom of the thiazepine ring, and a methyl group at the second position. The structure of this compound includes a fused benzene and thiazepine ring system, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C17H17NOS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-benzyl-2-methyl-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C17H17NOS/c1-13-11-17(19)18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-13/h2-10,13H,11-12H2,1H3 |
InChI Key |
NMFSTGNJEJROKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the thiazepine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazepine derivatives.
Substitution: Various substituted thiazepine derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Properties : Research indicates that 5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one exhibits antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes or interfere with vital metabolic processes makes it a candidate for developing new antibiotics.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Studies suggest its potential role as a therapeutic agent in cancer treatment .
2. Biological Activity
- Enzyme Inhibition : As an inhibitor of glycogen synthase kinase 3 (GSK-3), the compound has been investigated for its effects on cellular signaling pathways related to diabetes and neurodegenerative diseases . The mechanism involves binding to GSK-3 and altering its activity, which may lead to therapeutic benefits.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease through modulation of neuroinflammatory responses .
Industrial Applications
1. Synthesis of Complex Molecules
- In synthetic organic chemistry, 5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one serves as a versatile building block for creating more complex chemical entities. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .
2. Material Science
- The compound's distinct properties are being explored in the development of new materials, including dyes and pigments. Its ability to undergo substitution reactions makes it suitable for creating derivatives with tailored functionalities for specific industrial applications.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiazepine ring system allows for interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Another heterocyclic compound with a similar fused ring system.
Benzo[d]imidazo[2,1-b]thiazole: Shares the thiazole ring but with different substituents and ring fusion.
Imidazo[2,1-b]thiazole carboxamide: Contains the thiazole ring and is used in similar applications.
Uniqueness
5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Biological Activity
5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS No. 863004-48-2) is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NOS |
| Molecular Weight | 283.39 g/mol |
| Purity | ≥95% |
| Storage Conditions | Sealed, 2-8°C |
The biological activity of 5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : This compound has been studied for its inhibitory effects on certain kinases involved in cancer cell proliferation. Research indicates that it may act as a non-nucleoside inhibitor of human adenosine kinase (hAK), which plays a role in cellular signaling and cancer progression .
- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines while maintaining low toxicity to normal cells. For instance, it was reported to have pro-apoptotic efficacy and cytostatic activity against tumor cell lines such as HCT116 and DLD-1 .
- Cell Cycle Arrest : The compound has been associated with cell cycle arrest in cancer cells, particularly at the G1 phase, suggesting its potential utility in cancer therapy .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various thiazepin derivatives, including 5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one. The results indicated that this compound significantly reduced cell viability in colorectal cancer cell lines at concentrations ranging from 10 µM to 50 µM without affecting normal fibroblast cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action on human cancer cells. It was found that treatment with 5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Study 3: Molecular Modeling
Molecular modeling studies have supported the hypothesis that this compound binds effectively to the active site of hAK, providing insights into its mechanism as an inhibitor. The docking studies revealed favorable interactions between the compound and key residues within the enzyme's active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
